Ethyl 3-(naphthalen-2-yl)propanoate

Lipophilicity Drug-likeness ADME profiling

Ethyl 3-(naphthalen-2-yl)propanoate (CAS 112598-96-6) is a naphthalene-containing ester with the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol. It features a naphthalene ring substituted at the 2-position with an ethyl propanoate chain, classifying it as an aromatic ester.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 112598-96-6
Cat. No. B045649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(naphthalen-2-yl)propanoate
CAS112598-96-6
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C15H16O2/c1-2-17-15(16)10-8-12-7-9-13-5-3-4-6-14(13)11-12/h3-7,9,11H,2,8,10H2,1H3
InChIKeyBXSIHFSJIKHCNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-(naphthalen-2-yl)propanoate (CAS 112598-96-6): Core Physicochemical and Structural Overview for Procurement Specification


Ethyl 3-(naphthalen-2-yl)propanoate (CAS 112598-96-6) is a naphthalene-containing ester with the molecular formula C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol. It features a naphthalene ring substituted at the 2-position with an ethyl propanoate chain, classifying it as an aromatic ester [1]. The compound is primarily utilized as a synthetic intermediate in the preparation of more complex organic molecules, including potential non-steroidal anti-inflammatory drug (NSAID) analogues and chiral building blocks . Its computed physicochemical properties—XLogP3 of 4, topological polar surface area (TPSA) of 26.3 Ų, and 5 rotatable bonds—define its solubility and permeability profile, making it distinct from methyl and benzyl ester analogs in both physicochemical behavior and reactivity [1].

Why In-Class Naphthalene Propanoate Esters Cannot Be Interchanged: A Physicochemical and Structural Justification for Ethyl 3-(naphthalen-2-yl)propanoate


Substituting ethyl 3-(naphthalen-2-yl)propanoate with other naphthalene propanoate esters—such as the methyl (CAS 81711-55-9) or benzyl (CAS 1093739-87-7) analogs—introduces significant shifts in lipophilicity, steric bulk, and reactivity that can alter synthetic outcomes, biological partitioning, and chromatographic behavior. The ethyl ester exhibits an intermediate logP of 4 (XLogP3), positioned between the more polar methyl ester (logP 2.95) and the more lipophilic benzyl ester (logP 4.52–5.24), directly influencing membrane permeability, organic solvent partitioning, and retention time in reversed-phase HPLC . Furthermore, the 3-substituted propanoate chain lacks the α-chiral center present in the 2-substituted regioisomer (ethyl 2-(naphthalen-2-yl)propanoate), meaning the target compound is achiral and cannot serve as a chiral building block or participate in stereoselective transformations required in medicinal chemistry campaigns .

Quantitative Differentiation Evidence for Ethyl 3-(naphthalen-2-yl)propanoate vs. Closest Analogs


Lipophilicity (LogP) Profiling: Ethyl Ester Provides Intermediate Hydrophobicity for Optimized Partitioning

The ethyl ester of 3-(naphthalen-2-yl)propanoic acid exhibits a computed XLogP3 of 4, which is intermediate between the more polar methyl ester (logP 2.95) and the more lipophilic benzyl ester (logP 4.52–5.24) [1]. This intermediate lipophilicity is critical: the methyl ester (logP 2.95) may exhibit insufficient membrane permeability for cell-based assays, while the benzyl ester (logP > 4.5) may suffer from poor aqueous solubility and non-specific protein binding. The ethyl ester's logP of 4 aligns with the optimal range for oral bioavailability (Lipinski's Rule of Five) and balanced partitioning in octanol/water systems, making it the preferred choice for medicinal chemistry campaigns requiring moderate lipophilicity without the extremes of its methyl or benzyl counterparts [1].

Lipophilicity Drug-likeness ADME profiling

Rotatable Bond Count: Enhanced Conformational Flexibility vs. Methyl Ester Analog

Ethyl 3-(naphthalen-2-yl)propanoate possesses 5 rotatable bonds [1], compared to 4 rotatable bonds for the methyl ester analog (methyl 3-(naphthalen-2-yl)propanoate, CAS 81711-55-9) . This additional rotatable bond in the ethyl ester arises from the extra methylene group in the ethoxy moiety, providing greater conformational flexibility. In molecular docking and structure-based drug design, the additional degree of freedom allows the ester moiety to adopt a wider range of accessible conformations, potentially enabling more favorable interactions with hydrophobic protein pockets. The increased flexibility also affects the compound's entropy profile upon binding, which can influence binding affinity predictions in computational models [1].

Conformational flexibility Molecular docking Entropy-driven binding

Achiral Nature: Absence of α-Carbon Chirality vs. 2-Substituted Regioisomer

Ethyl 3-(naphthalen-2-yl)propanoate is achiral, possessing 0 defined atom stereocenters [1]. In contrast, the regioisomer ethyl 2-(naphthalen-2-yl)propanoate (CAS not specified) contains a chiral center at the α-carbon of the propanoate chain, enabling the existence of (R)- and (S)-enantiomers . This structural distinction has profound implications: the 3-substituted compound cannot undergo enantioselective transformations or serve as a precursor to chiral NSAID analogues such as naproxen. Instead, it is suited for applications where chirality is not required, simplifying synthetic protocols by eliminating the need for chiral resolution steps or asymmetric synthesis. The defined atom stereocenter count of 0 also means the compound does not contribute to stereochemical complexity in downstream products [1].

Chirality Stereochemistry Synthetic intermediate

Synthetic Versatility: LiAlH₄-Mediated Reduction to 3-(2-Naphthyl)propanol

Ethyl 3-(naphthalen-2-yl)propanoate serves as a key precursor to 3-(2-naphthyl)propanol, a valuable alcohol intermediate. In a documented procedure, the compound was reacted with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran at room temperature for 1.5 hours, yielding 3-(2-naphthyl)propanol as a colorless oil . While the methyl ester analog can undergo the same reduction, the ethyl ester is preferred in this synthetic route due to its more favorable handling (lower volatility, less pungent odor) and comparable reactivity. The ester functionality of the ethyl ester is susceptible to hydrolysis and nucleophilic substitution, providing multiple synthetic handles for downstream functionalization that are distinct from the carboxylic acid precursor (3-(naphthalen-2-yl)propanoic acid), which requires activation (e.g., acid chloride formation) prior to similar transformations .

Synthetic intermediate Alcohol synthesis Reduction

Chromatographic Differentiation: Predicted Reversed-Phase HPLC Retention vs. Methyl Ester

Based on the logP difference of approximately 1.05 units, ethyl 3-(naphthalen-2-yl)propanoate is predicted to exhibit a longer retention time in reversed-phase HPLC (C18 column, typical acetonitrile/water gradient) compared to its methyl ester analog [1]. This difference, resulting from the additional methylene group in the ethoxy moiety, provides clear chromatographic separation between the two esters, which is critical for purity verification, impurity profiling, and stability-indicating assays. For procurement, the ability to resolve the ethyl ester from potential methyl ester contamination is a key quality control parameter. The compound's DSSTox Substance ID (DTXSID60554433) further provides a globally recognized identifier for analytical reference and substance registration .

HPLC retention Purity analysis QC specification

Optimal Research and Industrial Application Scenarios for Ethyl 3-(naphthalen-2-yl)propanoate


Medicinal Chemistry: NSAID Analogue Development and Lead Optimization

Ethyl 3-(naphthalen-2-yl)propanoate serves as a versatile starting material for the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogues. Its intermediate logP of 4 places it within the optimal lipophilicity range for oral bioavailability, while its achiral nature simplifies synthetic routes that do not require stereochemical control. The compound can be hydrolyzed to the free carboxylic acid, reduced to the alcohol, or further functionalized via the naphthalene ring for electrophilic substitution. For medicinal chemists, the ethyl ester provides a balance of reactivity and stability that is well-suited for parallel library synthesis and lead optimization campaigns targeting COX or related inflammatory enzymes.

Synthetic Organic Chemistry: Intermediate for Alcohol, Amine, and Heterocycle Synthesis

The primary industrial use of ethyl 3-(naphthalen-2-yl)propanoate is as a synthetic intermediate. Its ester group is readily reduced to 3-(2-naphthyl)propanol using LiAlH₄, providing a valuable alcohol for further transformations such as tosylation, halogenation, or oxidation to the aldehyde. The compound can also be converted to amides, hydrazides, and heterocyclic derivatives through standard ester aminolysis and condensation reactions. The five rotatable bonds and naphthalene ring provide sufficient molecular complexity for downstream diversification while maintaining manageable synthetic handling.

Physicochemical Profiling: Reference Standard for LogP Calibration and Chromatographic Method Development

With a well-defined XLogP3 of 4 and a TPSA of 26.3 Ų, ethyl 3-(naphthalen-2-yl)propanoate can serve as a reference standard for calibrating logP determination methods (shake-flask, HPLC-derived) and for developing reversed-phase chromatographic methods. Its intermediate lipophilicity makes it a useful system suitability standard for HPLC and LC-MS methods targeting compounds in the logP 3–5 range, which is common for drug-like molecules and natural product derivatives.

Chemical Biology: Probe for Studying Naphthalene-Protein Interactions

The naphthalene moiety of ethyl 3-(naphthalen-2-yl)propanoate engages in π-π stacking interactions with aromatic amino acid residues (phenylalanine, tyrosine, tryptophan) in protein binding pockets. The compound's achiral, flexible structure makes it a useful minimalist probe for studying the contribution of naphthalene-mediated hydrophobic and π-stacking interactions to protein-ligand binding energetics, without the confounding effects of chirality or additional functional groups present in more complex naphthalene derivatives such as naproxen.

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